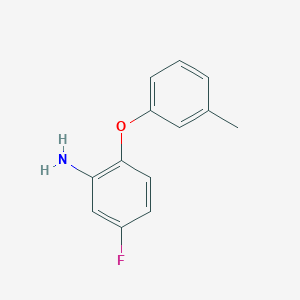
5-Fluoro-2-(3-methylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(3-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluoro group at the 5th position and a methylphenoxy group at the 2nd position . The exact 3D structure may need to be determined using computational chemistry or crystallography techniques.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 5-Fluoro-2-(3-methylphenoxy)aniline is involved in the synthesis of various fluorine-containing compounds. For example, it participates in the formation of 3-fluoro-2-quinolones through cyclocondensation reactions under acidic conditions, where substituents on the aniline ring influence the regiochemistry of the resulting heterocycles (Mävers & Schlosser, 1996).
- This compound has been utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes, demonstrating its applicability in synthesizing complex molecular structures like quinazoline and fused isoindolinone (Wu et al., 2021).
Material Science and Photophysical Studies
- In material science, derivatives of this aniline, such as fluorine-substituted anilines, are used to synthesize compounds with distinct photophysical properties. For instance, studies on boronic acid derivatives and their fluorescence quenching by aniline in different solvents have been carried out, indicating potential applications in sensing and molecular electronics (Geethanjali et al., 2015).
Propriétés
IUPAC Name |
5-fluoro-2-(3-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJDWGJUMNHTGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)


